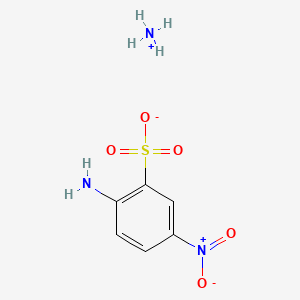

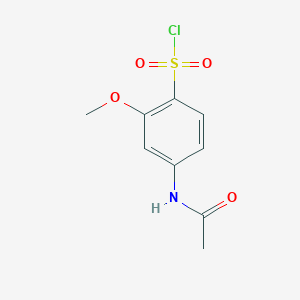

2-アミノ-5-ニトロベンゼンスルホン酸アンモニウム塩

説明

The compound 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is closely related to the compounds studied in the provided papers. While the exact ammonium salt is not directly mentioned, the papers discuss similar compounds with nitro and amino groups attached to a benzene ring, which are sulfonated. These compounds are of interest due to their hydrogen-bonding capabilities and potential applications in various chemical processes .

Synthesis Analysis

The synthesis of related compounds involves the use of sodium hydroxide solution to act on specific precursors. For instance, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid is prepared by reacting ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate with dilute sodium hydroxide. This process highlights the importance of the position of substituents on the benzene ring, as the N-ethoxycarbonyl group ortho to a nitro group is selectively removed by the base . This information suggests that the synthesis of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt might involve similar strategic placement of functional groups and selective reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-nitrobenzenesulfonic acid ammonium salt is characterized by the presence of hydrogen bonds. For example, the structure of 2-amino-5-nitroanilinium chloride and bromide salts shows that the amine group meta to the nitro group is protonated, and these compounds form extensive hydrogen-bonded structures. The geometry of the amine group and its interactions with halide ions are crucial in determining the overall three-dimensional structure of these compounds .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by their ability to form hydrogen bonds. The presence of nitro and amino groups allows for various hydrogen-bonding interactions with halide ions, which can lead to the formation of different ring structures and extended networks. These interactions are not only important for the solid-state structure but also for the reactivity of the compounds. For example, the strength of the N-H···O(nitro) interactions has been estimated to be in the range of 20-30 kJ mol(-1), which is significant for chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt can be inferred from the related compounds studied. The ability to form hydrogen bonds significantly affects the solubility, melting point, and other physical properties. The solid-state structures obtained from X-ray crystallography and supported by DFT and MP2 calculations provide insights into the stability and potential applications of these compounds. The detailed analysis of these properties is essential for understanding the behavior of these compounds in various environments and for their potential use in industrial applications .

科学的研究の応用

電気化学触媒

2-アミノ-5-ニトロベンゼンスルホン酸アンモニウム塩: は、特に深共晶溶媒(DES)を用いた電気化学触媒分野で利用されています。DESは環境に優しく、コスト効率が高いことから、電気化学触媒用途に適しています。 この化合物は、電気化学触媒の合成や電気化学反応そのものへの関与を通じて、環境への影響を最小限に抑えながら高価値な製品の生成に貢献することができます .

グリーンケミストリー

グリーンケミストリーでは、この化合物はCO2、バイオマス、廃プラスチックの変換において重要な役割を果たします。 グリーン溶媒系の物理化学的特性とその持続可能な化学プロセスにおける応用に関する研究の一部です .

材料イノベーション

研究者たちは、2-アミノ-5-ニトロベンゼンスルホン酸アンモニウム塩を材料イノベーションに利用することに取り組んでいます。 その特性により、様々な産業用途に適した独自の特性を持つ新素材の開発につながる可能性があります .

分析化学

この化合物は、分析化学の手法において試薬または標準物質として使用できます。 その明確に定義された構造と特性により、機器の校正と分析方法の検証に使用できます .

医薬品研究

医薬品研究では、2-アミノ-5-ニトロベンゼンスルホン酸アンモニウム塩は、薬物化合物の合成や医薬品原薬(API)の製造における中間体として使用できます .

染料および顔料業界

この化合物は、染料および顔料業界で役立つ可能性があり、特定のニトロおよびアミノ官能基を必要とする複雑な染料および顔料の合成における前駆体または中間体となります .

環境科学

環境科学者は、この化合物を汚染制御と有害物質の分解に関する研究に利用する可能性があります。 様々な汚染物質との反応性により、環境汚染の理解と軽減に役立ちます .

化学教育

最後に、2-アミノ-5-ニトロベンゼンスルホン酸アンモニウム塩は、化学教育において、アレンスルホン酸とその反応について教えるためのモデル化合物として使用できます。 学生が有機化学とスルホン酸の挙動について学ぶための実用的な例となります .

特性

IUPAC Name |

azanium;2-amino-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDLSNRCCDDGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063424 | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4346-51-4 | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4346-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-amino-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)